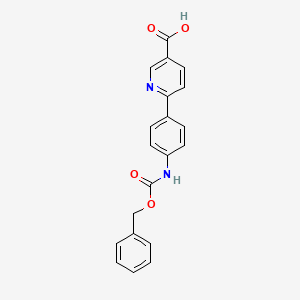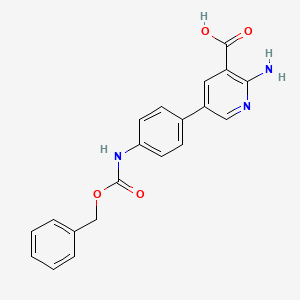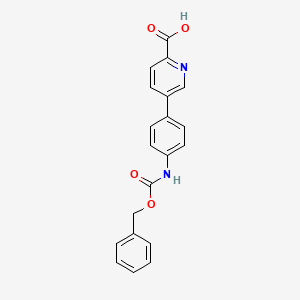
5-(4-Cbz-Aminopheny)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Cbz-Aminopheny)picolinic acid, 95% (5-Cbz-APA) is a synthetic compound that is widely used in scientific research. It is a versatile compound that can be used for various purposes in the laboratory, including as a reactant for organic synthesis and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-(4-Cbz-Aminopheny)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reactant for organic synthesis, as a tool for studying biochemical and physiological processes, and as an inhibitor of enzymes. It has also been used in the study of proteins, DNA, and other macromolecules.
Wirkmechanismus
5-(4-Cbz-Aminopheny)picolinic acid, 95% acts as an inhibitor of enzymes, specifically serine proteases, by binding to the active site of the enzyme and preventing the substrate from binding. It also binds to other macromolecules, such as proteins and DNA, and can be used to study their structure and function.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as serine proteases, and to bind to other macromolecules, such as proteins and DNA. It has also been shown to have anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Cbz-Aminopheny)picolinic acid, 95% in laboratory experiments is that it is a versatile compound that can be used for a variety of purposes. It can be used as a reactant for organic synthesis, as a tool for studying biochemical and physiological processes, and as an inhibitor of enzymes. The main limitation of using 5-(4-Cbz-Aminopheny)picolinic acid, 95% in laboratory experiments is that it is a synthetic compound and therefore its effects may not be the same as those of naturally occurring compounds.
Zukünftige Richtungen
In the future, 5-(4-Cbz-Aminopheny)picolinic acid, 95% could be used as a tool for studying the structure and function of proteins and DNA. It could also be used to study the effects of drugs on biochemical and physiological processes. Additionally, it could be used to design and synthesize new compounds for use in drug development and other scientific research applications. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.
Synthesemethoden
5-(4-Cbz-Aminopheny)picolinic acid, 95% is synthesized from 4-aminobenzonitrile (ABN) and picolinic acid (PA) in a two-step reaction. In the first step, ABN is reacted with potassium hydroxide (KOH) in an aqueous solution to form 4-cyano-benzamide (4-Cbz-am). In the second step, 4-Cbz-am is reacted with PA in a basic aqueous solution to form 5-(4-Cbz-Aminopheny)picolinic acid, 95%. The reaction is typically carried out at room temperature and yields 95% pure 5-(4-Cbz-Aminopheny)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNDYPHQZORRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)
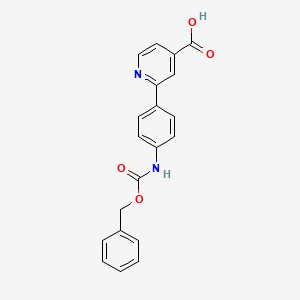
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)
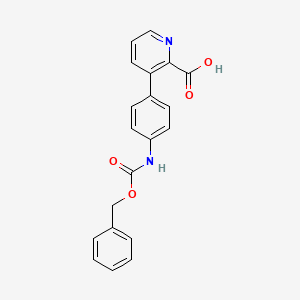

![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)
